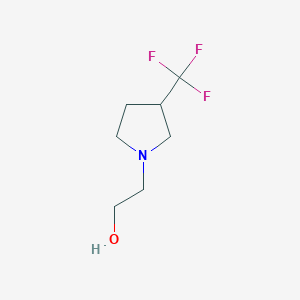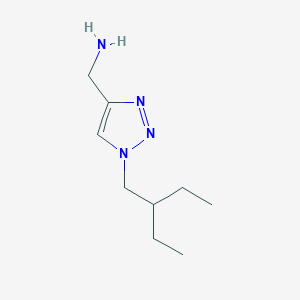
(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine
Vue d'ensemble
Description
“(1-(2-ethylbutyl)-1H-1,2,3-triazol-4-yl)methanamine” is a complex organic compound. It appears to contain an amine group (-NH2) and a 1,2,3-triazole ring, which is a type of heterocyclic compound . The “2-ethylbutyl” part suggests the presence of an alkyl chain, which is a common feature in many organic compounds .
Molecular Structure Analysis
Amines are classified as primary, secondary, or tertiary, depending on the number of organic substituents attached to nitrogen . In this case, it is a primary amine as there is one carbon-containing group attached to the nitrogen of the amine.Chemical Reactions Analysis
Amines, in general, are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form ammonium salts . The 1,2,3-triazole ring is also known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, can engage in hydrogen bonding, making them more polar and often giving them higher boiling points than similarly sized molecules that don’t contain nitrogen .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Process and Structural Analysis: N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, a compound similar to the queried chemical, was synthesized using a 1,3-dipolar cycloaddition reaction. The product's structure was confirmed through NMR spectroscopy, Elemental Analysis, and MS data, indicating the potential for versatile synthesis methods for related compounds (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).
Biomedical Research
- Antimicrobial Activities: A study on quinoline derivatives carrying a 1,2,3-triazole moiety, which are structurally related to the queried chemical, revealed that these compounds demonstrate moderate to very good antibacterial and antifungal activities against pathogenic strains, suggesting the potential antimicrobial applications of similar compounds (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
- Anticancer Properties: Another study focused on indole and substituted triazole combinations, similar to the queried compound, synthesized a library of derivatives that exhibited potent growth inhibitory action against human cancer cell lines. This indicates the potential of similar compounds in developing anticancer therapies (Naveen Panathur et al., 2013).
Chemical and Catalytic Applications
- Catalytic Activity in Organic Synthesis: Novel ruthenium complexes bearing NNN click-based ligands, including 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-N-(pyridin-2-ylmethyl)methanamine, showed excellent activity and selectivity in the hydrogenation of ketones and aldehydes, suggesting that similar triazolyl methanamines could be effective catalysts in organic synthesis (Roberto Sole et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[1-(2-ethylbutyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-3-8(4-2)6-13-7-9(5-10)11-12-13/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVORSEDYJVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=C(N=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



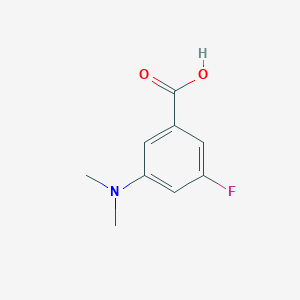
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471847.png)

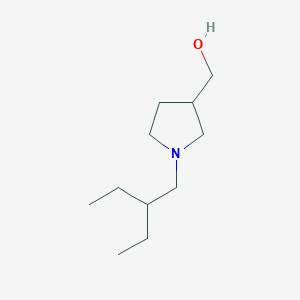
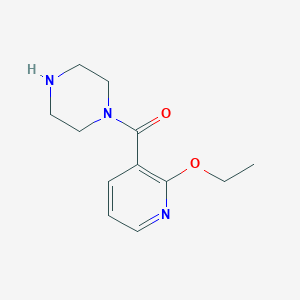
![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)
![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)
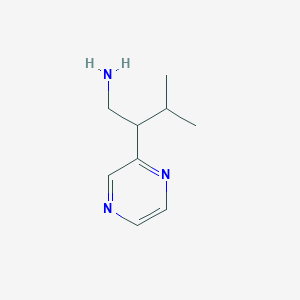
![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1471865.png)
